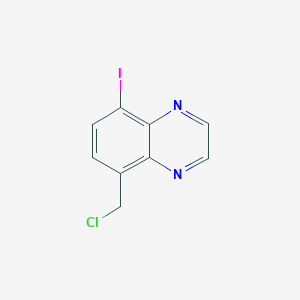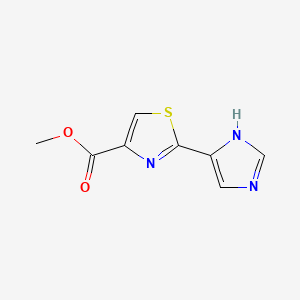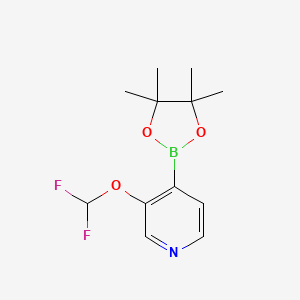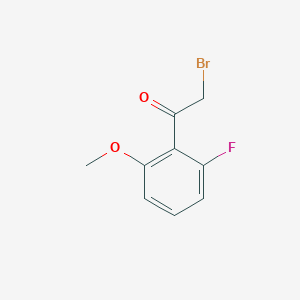
5-(Chloromethyl)-8-iodoquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-8-iodoquinoxaline is a heterocyclic organic compound that contains both chlorine and iodine atoms attached to a quinoxaline ring. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of both chloromethyl and iodo substituents on the quinoxaline ring makes this compound particularly interesting for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-8-iodoquinoxaline typically involves the halogenation of quinoxaline derivatives. One common method is the chloromethylation of 8-iodoquinoxaline using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-8-iodoquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted quinoxalines with various functional groups.
Oxidation: Quinoxaline N-oxides or other oxidized derivatives.
Reduction: Deiodinated quinoxalines or other reduced forms.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-8-iodoquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-8-iodoquinoxaline involves its interaction with biological macromolecules such as proteins and nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-(Chloromethyl)-8-bromoquinoxaline: Similar structure but with a bromine atom instead of iodine.
5-(Chloromethyl)-8-fluoroquinoxaline: Contains a fluorine atom instead of iodine.
5-(Chloromethyl)-8-nitroquinoxaline: Has a nitro group instead of iodine.
Uniqueness
5-(Chloromethyl)-8-iodoquinoxaline is unique due to the presence of both chloromethyl and iodo groups, which confer distinct reactivity and biological activity. The iodo group, in particular, enhances the compound’s ability to participate in halogen bonding, potentially increasing its binding affinity and specificity for certain biological targets.
Propiedades
Fórmula molecular |
C9H6ClIN2 |
|---|---|
Peso molecular |
304.51 g/mol |
Nombre IUPAC |
5-(chloromethyl)-8-iodoquinoxaline |
InChI |
InChI=1S/C9H6ClIN2/c10-5-6-1-2-7(11)9-8(6)12-3-4-13-9/h1-4H,5H2 |
Clave InChI |
KDSOCMMESRCUBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1CCl)N=CC=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Methylthio)methyl]thiazole-4-carboxylic Acid](/img/structure/B13662152.png)
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)




![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13662190.png)
![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13662192.png)

![1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole](/img/structure/B13662208.png)




